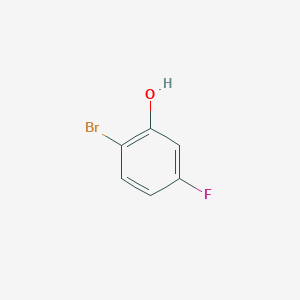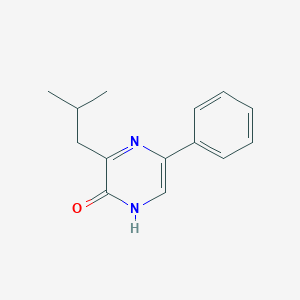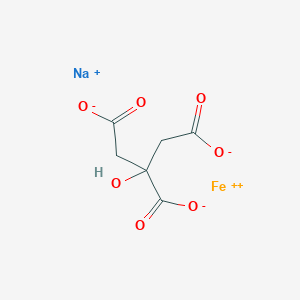
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has gained significant attention in scientific research because of its potential applications in medicine and biotechnology. Also known as iron (II) citrate, this compound is a coordination complex that consists of a central iron ion surrounded by citrate ligands.
Wirkmechanismus
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) exerts its biological effects through various mechanisms. It can act as an iron supplement, providing the body with the necessary iron ions for various physiological processes. Additionally, it can scavenge free radicals and prevent oxidative damage to cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several biochemical and physiological effects. It has been shown to increase hemoglobin levels in the blood, which can help treat anemia. It can also improve the absorption of iron in the intestines, making it an effective iron supplement. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, which can have a protective effect against various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it an accessible compound for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for various research fields. However, its solubility in water can make it difficult to work with in certain experiments, and its stability can be affected by changes in pH and temperature.
Zukünftige Richtungen
There are several future directions for research on sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+). One potential area of research is its use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, its antimicrobial properties make it a potential candidate for the development of new antibiotics. Finally, its antioxidant and anti-inflammatory properties make it a promising compound for the treatment of various diseases that involve oxidative stress and inflammation.
In conclusion, sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has significant potential in medicine and biotechnology. Its synthesis is relatively simple, and it has a wide range of potential applications. Its biological effects are well-documented, and it has several advantages for lab experiments. There are several future directions for research on this compound, and it is likely to continue to be an important area of study in the future.
Synthesemethoden
The synthesis of sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) involves the reaction of iron(Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)) chloride with sodium citrate in an aqueous solution. The resulting product is a greenish-blue crystalline solid that is soluble in water and has a slightly acidic taste. The synthesis of this compound is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
144314-88-5 |
|---|---|
Produktname |
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
Molekularformel |
C6H5FeNaO7 |
Molekulargewicht |
267.93 g/mol |
IUPAC-Name |
sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/C6H8O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |
InChI-Schlüssel |
KXFFQVUPQCREHA-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



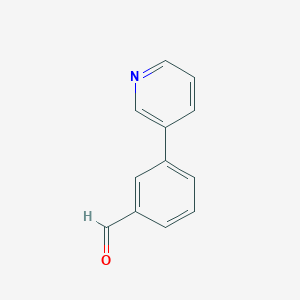
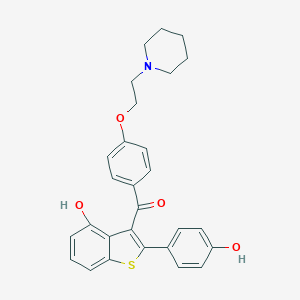
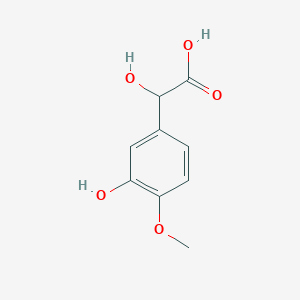
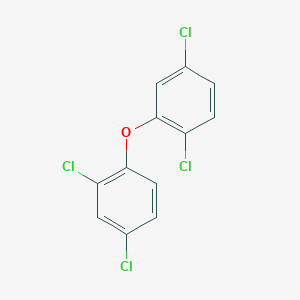
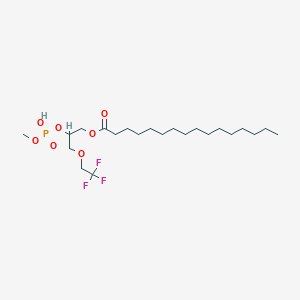
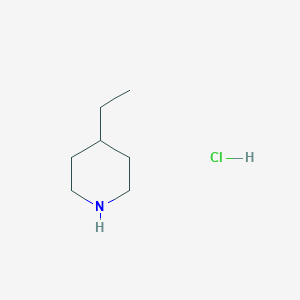
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
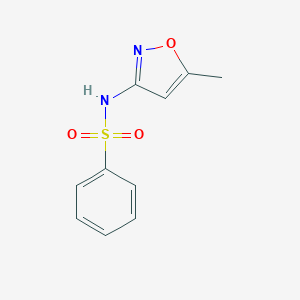
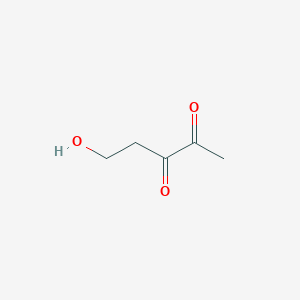
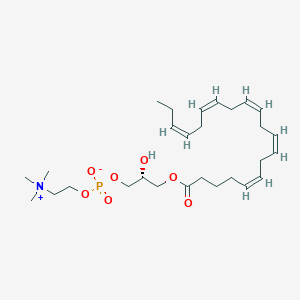
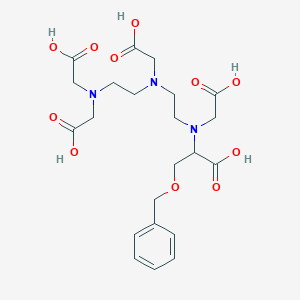
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
